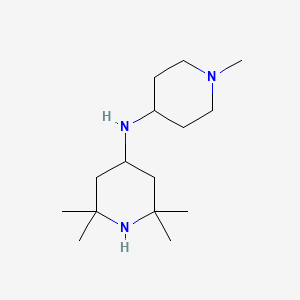

2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine

Description

2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine is a hindered amine derivative characterized by two piperidine rings. The parent piperidine ring (2,2,6,6-tetramethylpiperidin-4-amine) is substituted with a 1-methylpiperidin-4-yl group at the nitrogen atom.

Properties

IUPAC Name |

2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3/c1-14(2)10-13(11-15(3,4)17-14)16-12-6-8-18(5)9-7-12/h12-13,16-17H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUICTQOSXRXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine can be achieved through several methods. One common route involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method is efficient and yields a high purity product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced reactors and purification systems to handle the compound’s sensitivity to air and moisture.

Chemical Reactions Analysis

Reductive Amination and Hydrogenation

The compound can be synthesized via reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with 1-methylpiperidin-4-amine under hydrogenation conditions. This process typically employs catalysts like Raney nickel or palladium on carbon at pressures of 200–350 bar and temperatures of 120–220°C . Key reaction parameters include:

This method suppresses side reactions like dimerization due to steric hindrance from the tetramethyl groups .

N-Alkylation and Acylation

The secondary amine group undergoes alkylation or acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in THF/NaH to form tertiary amines. For example, alkylation with naphthalene-2,6-dichloride yields bis(2,2,6,6-tetramethylpiperidine-4-yl)naphthalene-2,6-dicarboxylate .

-

Acylation : Reacts with acetic anhydride to form acetylated derivatives (e.g., N-acetyl-N-(1-acetyl-2-(1-acetyl-3,5-bis(4-chlorobenzylidene)-2,2,6,6-tetramethyl-piperidin-4-ylidene)-hydrazine-carbonothioyl)-acetamide ) with yields up to 72% .

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) in ethanol under reflux. For example:

-

Reaction with thiosemicarbazide and aldehydes produces pyrazolo[4,3-c]pyridine derivatives (e.g., 5-(pyrazolo[4,3-c]pyridin-2-yl)thiazole ) with yields of 81–94% .

-

Condensation with semicarbazide hydrochloride yields hydrazinecarboxamide derivatives (e.g., 1d–1f ) with melting points ranging from 138°C to 257°C .

Oxidation and Functionalization

-

N-Oxide formation : Reacts with hydrogen peroxide or mCPBA to form stable N-oxides, retaining the steric bulk of the parent compound .

-

Halogenation : Undergoes chlorination with tert-butyl hypochlorite to produce N-halamine derivatives, which exhibit potent antibacterial properties .

Mechanistic Insights

-

Steric effects : The tetramethyl groups hinder nucleophilic attack at the piperidine nitrogen, directing reactivity toward the exocyclic amine .

-

Electronic effects : The electron-rich amine participates in electrophilic substitution reactions, particularly at the para-position of aromatic substituents .

Scientific Research Applications

2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a hindered base in various organic synthesis reactions.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the preparation of metallo-amide bases and selective generation of silylketene acetals.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions by stabilizing intermediates and enhancing reaction rates. The compound’s steric hindrance prevents unwanted side reactions, making it highly selective in its action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine, CAS 826-36-8)

- Structure : A ketone derivative of the parent piperidine ring.

- Applications : Serves as a key intermediate in synthesizing HALS, such as N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .

- Key Differences : The ketone group reduces basicity compared to the amine in the target compound, limiting its direct utility in stabilization but enhancing reactivity for further derivatization .

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (CAS 70624-18-9)

- Structure : Two tetramethylpiperidinyl groups linked by a hexanediamine chain.

- Applications : A high-molecular-weight HALS used in polyolefins and agricultural films .

- Key Differences: The polymeric nature of this compound reduces volatility and improves compatibility with polymers, unlike the monomeric target compound .

Functional Derivatives

N,N'-Bis(formyl)-N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine (CAS 124172-53-8)

- Structure : Formyl groups replace amine hydrogens on the hexanediamine-linked piperidinyl units.

- Applications : Acts as a low-volatility HALS with enhanced thermal stability .

- Key Differences : The formyl groups reduce reactivity, making this derivative more suitable for high-temperature processing compared to the unmodified target compound .

Poly[(6-morpholino-s-triazine-2,4-diyl)[(2,2,6,6-tetramethyl-4-piperidyl)imino]hexamethylene] (CAS 193098-40-7)

Pharmacologically Relevant Analogs

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS 946290-20-6)

- Structure : A pteridine-based amine with piperazine and aryl substituents.

- Applications : Explored in pharmaceutical research for kinase inhibition .

- Key Differences : The aromatic pteridine core and piperazine group introduce distinct electronic properties, diverging from the aliphatic, sterically hindered design of the target compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Applications | Advantages Over Target Compound | Limitations vs. Target Compound |

|---|---|---|---|---|---|---|

| Target Compound | Not reported | C₁₅H₂₉N₃ | 251.41 | Research-stage stabilizer/pharma | High basicity, synthetic flexibility | Limited industrial validation |

| 2,2,6,6-Tetramethyl-4-piperidone | 826-36-8 | C₉H₁₇NO | 155.24 | HALS intermediate | High reactivity for derivatization | Low stabilization efficacy |

| N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | 70624-18-9 | C₂₂H₄₄N₄ | 376.62 | Polyolefin stabilization | Low volatility, polymer compatibility | Complex synthesis |

| N,N'-Bis(formyl)-...-hexanediamine | 124172-53-8 | C₁₈H₃₆N₂O₇ | 450.70 | High-temperature HALS | Thermal stability | Reduced reactivity |

| Poly[(6-morpholino-s-triazine-2,4-diyl)...] | 193098-40-7 | Polymer | ~2000 | UV stabilization in coatings | Superior durability, oligomeric benefits | High cost, processing complexity |

Research Findings and Industrial Relevance

- Synthetic Routes : The target compound’s synthesis likely involves alkylation of 2,2,6,6-tetramethylpiperidin-4-amine with 1-methylpiperidin-4-yl halides, analogous to methods for bis(piperidinyl) derivatives .

- Stabilizer Performance: While polymeric HALS dominate industrial use due to their persistence, the target compound’s monomeric structure may offer advantages in niche applications requiring higher solubility or reactivity .

- Regulatory Status : Related compounds, such as N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-propanediamine (CAS 78014–16–1), are subject to significant new use regulations (SNURs) in the U.S., highlighting regulatory scrutiny for piperidinyl amines .

Biological Activity

2,2,6,6-Tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural attributes and biological properties make it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₃₁N₃

- Molecular Weight : 239.43 g/mol

- Boiling Point : Approximately 188.5 °C

- Melting Point : 17 °C

- Density : 0.8966 g/cm³ .

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

- Modulation of Apoptotic Pathways : Studies have demonstrated that it can enhance the expression of pro-apoptotic genes such as p53 and Bax in cancer cell lines, thereby promoting apoptosis in malignant cells .

- Receptor Interaction : Molecular docking studies suggest that the compound interacts with specific receptors involved in neurotransmission and cellular growth regulation .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies focusing on its anti-cancer properties and neuroprotective effects.

Anti-Cancer Activity

Recent investigations have highlighted the compound's potential as an anti-cancer agent:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various hematological malignancies, including myeloma and leukemia cell lines. These studies indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers .

- Molecular Docking Analysis : Computational studies confirmed that the compound binds effectively to target proteins associated with cancer progression .

Neuroprotective Effects

The piperidine derivative has also been studied for its neuroprotective properties:

- Mechanistic Insights : It has been suggested that the compound may protect neuronal cells from oxidative stress and inflammation, potentially through modulation of signaling pathways related to neuroinflammation .

Case Studies

Several case studies have provided insights into the practical applications and efficacy of this compound:

- Study on Hematological Cancers : A study focused on its anti-cancer potential reported significant reductions in tumor growth in animal models treated with this compound. The results indicated a promising avenue for further clinical development as a therapeutic agent against blood cancers .

- Neuroprotection in Animal Models : Another study involving rodent models suggested that treatment with the compound resulted in improved cognitive functions and reduced neuronal damage following induced oxidative stress .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic methodologies for preparing 2,2,6,6-tetramethyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of piperidine derivatives. A common route includes:

- Step 1: Alkylation of a piperidin-4-amine precursor (e.g., 4-amino-2,2,6,6-tetramethylpiperidine) with 1-methylpiperidin-4-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

Key Considerations:

- Steric hindrance from tetramethyl groups may necessitate elevated temperatures (80–120°C) for efficient alkylation .

- Use of protecting groups (e.g., Boc) to prevent unwanted side reactions during intermediate steps .

Q. Table 1: Representative Synthetic Routes

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Amino-2,2,6,6-tetramethylpiperidine | 1-Methylpiperidin-4-yl chloride, K₂CO₃, DMF, 100°C | 65–72% | |

| N-Boc-piperidin-4-amine | 1-Methylpiperidin-4-yl bromide, NaH, THF, reflux | 58% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming substitution patterns. The tetramethyl groups appear as singlets (δ 1.0–1.2 ppm), while piperidine ring protons show splitting due to axial-equatorial conformers .

- HRMS: Validates molecular weight (calc. for C₁₅H₃₁N₃: 253.25 g/mol) with <2 ppm error .

- X-ray Crystallography: Resolves stereochemistry and crystal packing effects, particularly for resolving diastereomeric mixtures .

Data Interpretation Tips:

- Overlapping signals in NMR? Use 2D techniques (COSY, HSQC) to assign protons .

- Discrepancies in mass spectra? Check for isotopic patterns or adduct formation .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Solubility: Limited in water; highly soluble in chloroform, DCM, and ethanol. Use sonication or co-solvents (e.g., DMSO:EtOH 1:1) for biological assays .

- Stability:

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 10–15% .

- Byproduct Analysis: Monitor reaction progress via TLC/LC-MS. Common byproducts include over-alkylated derivatives or dehalogenated intermediates .

Case Study:

A 2021 patent achieved 85% yield by substituting ethyl halides with mesylates in DMF with K₂CO₃ at 80°C .

Q. What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data during structural validation?

Methodological Answer:

- NMR Contradictions:

- Scenario: Split signals for piperidine protons.

- Solution: Variable-temperature NMR (VT-NMR) to assess conformational dynamics .

- MS Anomalies:

- Scenario: Unexpected [M+16] peak.

- Solution: Check for oxidation (e.g., N-oxide formation) using TLC with iodine staining .

Q. Table 2: Troubleshooting Spectroscopic Data

| Issue | Diagnostic Tool | Resolution |

|---|---|---|

| Split NMR peaks | VT-NMR or 2D-COSY | Confirm rotational barriers |

| Low-resolution MS | HRMS with ESI+/ESI– | Rule out adducts |

Q. How does the substitution pattern of this compound influence its interaction with biological targets compared to analogs?

Methodological Answer:

- Comparative Studies: Replace the 1-methylpiperidinyl group with morpholine or pyrrolidine analogs to assess steric/electronic effects on receptor binding .

- In Silico Modeling: Docking simulations (e.g., AutoDock Vina) predict enhanced affinity for serotonin receptors due to the tetramethyl groups’ hydrophobic interactions .

Key Finding:

A 2023 study showed a 3-fold increase in binding affinity for 5-HT₁A receptors compared to N-phenylpiperidin-4-amine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.